molecular formula C9H9B B1268393 1-Allyl-2-bromobenzene CAS No. 42918-20-7

1-Allyl-2-bromobenzene

Cat. No. B1268393
CAS RN: 42918-20-7
M. Wt: 197.07 g/mol
InChI Key: NTYPQDZCDDLKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Allyl-2-bromobenzene and related compounds involves palladium-catalyzed cross-coupling reactions. A notable method is the reaction of allylic or benzylic bromides with 1-alkenyldisiamylboranes, readily available from 1-alkynes, to give corresponding allylbenzenes in good yields, showcasing the versatility of these reactions in synthesizing alkenylated aromatic compounds (Miyaura, Suzuki, & Yano, 1980).

Molecular Structure Analysis

Investigations into the molecular structure and conformation of bromobenzene derivatives have been conducted using spectroscopy and crystallography techniques. For instance, the study on 1-Bromo-2,3,5,6-tetramethylbenzene reveals its stable crystalline phases and molecular conformation through X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of such compounds (Hamdouni, Boudjada, & Medjroubi, 2019).

Chemical Reactions and Properties

1-Allyl-2-bromobenzene participates in various chemical reactions, demonstrating its role as a versatile intermediate. For example, Pd(0)-catalyzed cross-coupling of allyl halides with α-diazocarbonyl compounds or N-mesylhydrazones results in the formation of 1,3-diene derivatives, showcasing its utility in synthesizing complex organic molecules (Wang et al., 2016).

Scientific Research Applications

  • Organic Synthesis

    • 1-Allyl-2-bromobenzene is often used as a building block in organic synthesis . It’s a versatile reagent that can participate in various reactions to form complex organic molecules .
  • Annulation with Alkynes

    • There’s a study where 1-Allyl-2-bromobenzene derivatives were annulated with internal alkynes using a hydrazone–palladium catalyst system . This reaction proceeded smoothly and gave the corresponding polysubstituted naphthalene derivatives in good to high yields .
  • β-Hydrosilylation of Allylic Derivatives

    • In a study, 1-Allyl-2-bromobenzene was used in the β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts . This reaction was carried out in the presence of platinum-based catalysts (Karstedt catalyst, platinum black) and the effects of the amount of catalyst on the conversion were also studied .
  • Building Blocks in Chemical Synthesis

    • 1-Allyl-2-bromobenzene is often used as a building block in chemical synthesis . It’s a versatile reagent that can participate in various reactions to form complex organic molecules .

Safety And Hazards

1-Allyl-2-bromobenzene is harmful if swallowed and causes serious eye irritation . It should be handled with personal protective equipment and used only in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

1-bromo-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYPQDZCDDLKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341833
Record name 1-Allyl-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-2-bromobenzene

CAS RN

42918-20-7
Record name 1-Allyl-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ALLYL-2-BROMOBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allyl-2-bromobenzene
Reactant of Route 2
Reactant of Route 2
1-Allyl-2-bromobenzene
Reactant of Route 3
Reactant of Route 3
1-Allyl-2-bromobenzene
Reactant of Route 4
Reactant of Route 4
1-Allyl-2-bromobenzene
Reactant of Route 5
Reactant of Route 5
1-Allyl-2-bromobenzene
Reactant of Route 6
Reactant of Route 6
1-Allyl-2-bromobenzene

Citations

For This Compound
18
Citations
K Watanabe, T Mino, C Hatta, S Ito… - Organic & Biomolecular …, 2015 - pubs.rsc.org
… With the optimized reaction conditions in hand (Table 1, entry 6), we reacted 1-allyl-2-bromobenzene derivatives 3 with internal alkynes 4 at 80–110 C to investigate the scope and limitation of this …
Number of citations: 11 pubs.rsc.org
M Paraja, MC Pérez-Aguilar, C Valdés - Chemical Communications, 2015 - pubs.rsc.org
… We started our research by employing 1-allyl-2-bromobenzene 1 and the hydrazone derived from 4-dimethylaminobenzaldehyde 2a as a model to develop suitable reaction conditions. …
Number of citations: 30 pubs.rsc.org
C Nixarlidis - 2020 - search.proquest.com
… and/or isomerization of 1-allyl-2-bromobenzene. In addition, we … after reaction of 1-allyl-2-bromobenzene with PdNP in … obtained after reaction of 1-allyl-2-bromobenzene with PdNP in …
Number of citations: 1 search.proquest.com
K Desmet, M Schelfaut, P Sandra - Journal of Chromatography A, 2005 - Elsevier
… chromatogram (IEC) at 172, 196, 252 and 330 m/z in which the following brominated compounds are depicted: 2-bromophenol and benzylbromide (172 m/z), 1-allyl-2-bromobenzene (…
Number of citations: 12 www.sciencedirect.com
M Li, S Liu, H Bao, Q Li, YH Deng, TY Sun… - Chemical Science, 2022 - pubs.rsc.org
… Meta-(3r–3t) and ortho-(3u–3w) substituted arylboronates can both be obtained in good yields (eg, 3w, 1-allyl-2-bromobenzene, 63% yield). Moreover, 2,5-(3x)/3,4-(3y–3ac)/3,5-…
Number of citations: 1 pubs.rsc.org
Y Zhang, ZP Bao, JX Xu, XF Wu - Organic Letters, 2022 - ACS Publications
… The reactions with 1-allyl-2-bromobenzene and 1-allyl-2-iodobenzene instead of 2-allyl trifluoromethanesulfonate 1a afforded products 4qaa and 4raa in 55% and 19% yields, …
Number of citations: 8 pubs.acs.org
P Songthammawat, T Phumjan, S Ruchirawat… - Synlett, 2022 - thieme-connect.com
… This was prepared in a straightforward manner from 1-allyl-2-bromobenzene (6) via the intermediates 7 and 8 in 74% yield over three steps (Scheme [2]). Unfortunately, despite many …
Number of citations: 2 www.thieme-connect.com
MA Zotova, RA Novikov, EV Shulishov… - The Journal of Organic …, 2018 - ACS Publications
A new process of “inverted” formal [3 + 2]-cycloaddition of donor–acceptor cyclopropanes (DACs) to allylic systems to give polyfunctionalized cyclopentanes has been developed. …
Number of citations: 35 pubs.acs.org
M Paraja Ramos - 2018 - digibuo.uniovi.es
En esta Memoria se recogen los resultados que se han obtenido durante el desarrollo de nuevas reacciones de acoplamiento cruzado con N-tosilhidrazonas catalizadas por paladio. …
Number of citations: 0 digibuo.uniovi.es
D White - 2017 - deepblue.lib.umich.edu
Saturated heterocycles are structures commonly found in pharmaceutically relevant compounds and natural products. From a synthetic perspective, controllable and efficient syntheses …
Number of citations: 0 deepblue.lib.umich.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.